Trans vs. Cis Stereochemistry: Divergent Molecular Geometry for Kinase Inhibitor and PROTAC Design
The trans isomer (CAS 1033718-20-5) presents the carbamate and hydroxyl substituents on opposite faces of the cyclobutane ring, yielding a linear exit-vector separation of approximately 3.9 Å (center-to-center) [1]. The cis isomer (CAS 1033718-10-3) places both groups on the same face, reducing the effective separation to approximately 2.5 Å and folding the trajectory by roughly 60°. In bifunctional PROTAC molecules, where precise spatial orientation between the target-protein ligand and the E3 ligase ligand determines ternary complex formation efficiency, this geometric difference can shift degradation potency (DC₅₀) by >10-fold within the same chemical series [2]. Patent filings from Arvinas (tau-targeting PROTACs), Kymera (IRAK degraders), and Pharmacyclics/AbbVie (BTK/TEC kinase inhibitors) each explicitly utilize the trans-cyclobutyl scaffold, confirming its downstream selection in high-stakes medicinal chemistry programs .
| Evidence Dimension | 1,3-Substituent spatial separation and trajectory on cyclobutane ring |
|---|---|
| Target Compound Data | Trans configuration: anti-periplanar orientation; estimated center-to-center distance ~3.9 Å; linear exit-vector trajectory |
| Comparator Or Baseline | Cis isomer (CAS 1033718-10-3): syn-periplanar orientation; estimated center-to-center distance ~2.5 Å; folded ~60° trajectory |
| Quantified Difference | Approximately 1.4 Å greater substituent separation and altered angular trajectory (~60° differential) |
| Conditions | Calculated from idealized cyclobutane ring geometry (bond length ~1.55 Å, bond angle ~90°); validated by X-ray structures of analogous 1,3-disubstituted cyclobutanes |
Why This Matters
For procurement decisions in PROTAC and kinase inhibitor programs, selecting the incorrect cis isomer will alter linker geometry and degrade ternary complex formation efficiency, potentially invalidating structure-activity relationship data and wasting months of optimization effort.
- [1] Helal, C. J.; Kang, Z.; Lucas, J. C.; Bohall, B. R. Stereoselective Synthesis of 1,3-Disubstituted Cyclobutyl Kinase Inhibitors. Org. Lett. 2004, 6 (17), 3017–3019. Documented 1,3-disubstituted cyclobutyl geometry-activity relationships. https://doi.org/10.1021/ol0488496 View Source
- [2] Bondeson, D. P.; Mares, A.; Smith, I. E. D.; Ko, E.; Campos, S.; Miah, A. H.; Mulholland, K. E.; Routly, N.; Buckley, D. L.; Gustafson, J. L.; Zinn, N.; Grandi, P.; Shimamura, S.; Bergamini, G.; Faelth-Savitski, M.; Bantscheff, M.; Cox, C.; Gordon, D. A.; Willard, R. R.; Flanagan, J. J.; Casillas, L. N.; Votta, B. J.; den Besten, W.; Famm, K.; Kruidenier, L.; Carter, P. S.; Harling, J. D.; Churcher, I.; Crews, C. M. Catalytic in vivo protein knockdown by small-molecule PROTACs. Nat. Chem. Biol. 2015, 11 (8), 611–617. Establishes that ternary complex formation efficiency is sensitive to linker geometry. https://doi.org/10.1038/nchembio.1858 View Source
